Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate
Description
Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate is a synthetic benzoate ester derivative featuring a benzamido group substituted with methoxy (OCH₃) and methylsulfanyl (SCH₃) moieties.
Properties
IUPAC Name |
methyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-15-10-11(23-3)8-9-13(15)16(19)18-14-7-5-4-6-12(14)17(20)22-2/h4-10H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDDILYUMVZJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate typically involves multiple steps. One common approach starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then converted into the desired ester. The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid can be achieved through the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol . The resulting acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Tin(II) chloride, iron powder
Catalysts: Sulfuric acid for esterification reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate depends on its specific application. In the context of drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate with structurally analogous benzoate esters and benzamido derivatives, focusing on substituent effects, biological activities, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Nicotinamido and sulfamoyl groups in analogs (Compounds 7 and ) demonstrate neuroprotective and fungicidal activities, respectively, suggesting that the target compound’s amide linkage could be tailored for similar applications.
Synthetic Feasibility: The target compound’s synthesis would likely involve coupling 2-methoxy-4-(methylsulfanyl)benzoic acid with methyl 2-aminobenzoate, analogous to methods for trifluoromethoxy derivatives (e.g., use of Cs₂CO₃ and coupling reagents) .
Applications :
- Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester ), the target compound lacks a triazine core, which may shift its utility toward pharmaceuticals rather than agrochemicals.
Contradictions and Limitations
- highlights neuroprotective activity in nicotinamido-containing analogs, while emphasizes fungicidal properties in sulfamoyl derivatives. This underscores the need for targeted functional assays to determine the methylsulfanyl analog’s specific bioactivity.
Research Findings and Data
Table 2: Comparative Physicochemical Data
Biological Activity
Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate, with the CAS number 435338-94-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₀H₁₂O₅S
- Molecular Weight : 244.26 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 426.8 ± 45.0 °C at 760 mmHg
- LogP : 0.97
- Flash Point : 211.9 ± 28.7 °C
These properties indicate a stable compound with moderate lipophilicity, which can influence its biological interactions and absorption.
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have highlighted its effectiveness against strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their resistance to multiple drugs . The structure-activity relationship suggests that modifications in the benzamide moiety can enhance antimicrobial efficacy.
Study on Cancer Cell Lines
In a significant study involving cancer cell lines, this compound was tested for its cytotoxic effects against colorectal cancer (CRC) cells. The compound was found to induce apoptosis and inhibit cell proliferation effectively, with IC₅₀ values indicating potent activity in the low micromolar range . The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.
Synergistic Effects with Other Drugs
Further investigations revealed that this compound could enhance the efficacy of established chemotherapeutics like irinotecan and paclitaxel, suggesting a potential role in combination therapies for cancer treatment. The observed synergistic effects were attributed to its ability to modulate cellular pathways involved in drug resistance .
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
